
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound features a purine core substituted with a piperidine ring, a pyrimidine moiety, and various alkyl and thioether groups. Such structural complexity often endows the compound with unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure is modified through alkylation or acylation reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Attachment of the Pyrimidine Moiety: The pyrimidine group is attached through a thioether linkage, typically involving thiol-ene reactions or nucleophilic substitution with pyrimidine thiols.
Final Modifications: The final steps involve purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, focusing on optimizing reaction conditions for higher yields and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing advanced chromatography and crystallization methods to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the sulfur or nitrogen atoms.
Reduction: Reduction reactions might involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, the compound may interact with various enzymes and receptors due to its structural similarity to natural nucleotides. This makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is explored for its potential therapeutic effects, particularly in oncology and antiviral research. Its ability to interfere with cellular processes makes it a promising lead compound for drug development.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its complex structure might also make it useful in materials science for developing new polymers or coatings.
Mecanismo De Acción
The mechanism of action for 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking normal biochemical processes. In cellular pathways, it could interfere with signal transduction, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: A similar compound with a quinazoline moiety instead of pyrimidine.
3-Methyl-8-(3-pyrrolidin-1-ylpropyl)-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione: Another derivative with a pyrrolidine ring.
Uniqueness
The uniqueness of 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and potential therapeutic applications, distinguishing it from other purine derivatives.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-23-14-13(15(26)22-18(23)27)25(17(21-14)24-9-3-2-4-10-24)11-6-12-28-16-19-7-5-8-20-16/h5,7-8H,2-4,6,9-12H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZONDLMSCAGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)
![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)
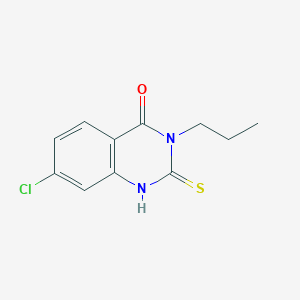
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
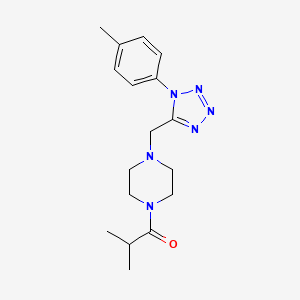
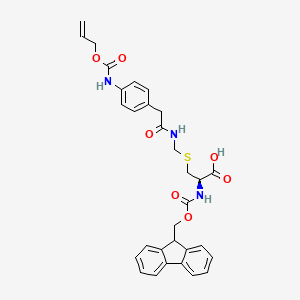
![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879708.png)
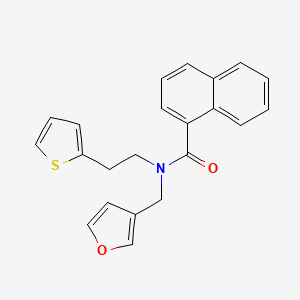
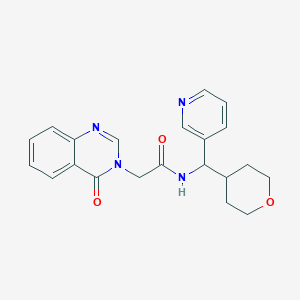
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2879713.png)

![ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate](/img/structure/B2879715.png)
